1,2-Dimethyl-3-ethyl-4-fluorobenzene
Description
1,2-Dimethyl-3-ethyl-4-fluorobenzene (CAS: Not explicitly listed in provided evidence) is a multisubstituted aromatic hydrocarbon featuring a benzene ring with methyl groups at positions 1 and 2, an ethyl group at position 3, and a fluorine atom at position 3. The compound’s structure combines alkyl substituents (methyl and ethyl) with a halogen (fluorine), resulting in distinct physicochemical properties. Alkyl groups enhance hydrophobicity and electron-donating effects via inductive and hyperconjugative mechanisms, while fluorine, a strong electron-withdrawing substituent, polarizes the aromatic system and influences reactivity in electrophilic substitution reactions. This combination makes the compound a candidate for applications in pharmaceuticals, agrochemicals, or specialty materials, though specific data on its synthesis or industrial use are absent in the provided evidence .
Properties
Molecular Formula |
C10H13F |
|---|---|
Molecular Weight |
152.21 g/mol |
IUPAC Name |
2-ethyl-1-fluoro-3,4-dimethylbenzene |
InChI |
InChI=1S/C10H13F/c1-4-9-8(3)7(2)5-6-10(9)11/h5-6H,4H2,1-3H3 |
InChI Key |
UVQTVUADWVVIOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-3-ethyl-4-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of fluorobenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethyl-3-ethyl-4-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The fluorine atom can be replaced by hydrogen through catalytic hydrogenation.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used as reagents under controlled temperature conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium can be used for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) is commonly used as a catalyst for hydrogenation reactions.
Major Products Formed:
Nitration: 1,2-Dimethyl-3-ethyl-4-nitrobenzene
Oxidation: 1,2-Dimethyl-3-ethyl-4-carboxybenzene
Reduction: 1,2-Dimethyl-3-ethylbenzene
Scientific Research Applications
1,2-Dimethyl-3-ethyl-4-fluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-ethyl-4-fluorobenzene in chemical reactions involves the interaction of its electron-rich aromatic ring with electrophiles. The presence of electron-donating methyl and ethyl groups enhances the reactivity of the benzene ring towards electrophilic substitution. The fluorine atom, being electronegative, can influence the regioselectivity of the reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally analogous fluorinated alkylbenzenes, emphasizing substituent effects on properties such as boiling point, solubility, and reactivity.
Structural Analogues
1,2-Dimethoxy-4-fluorobenzene (CAS: Listed in ): Substituents: Methoxy (-OCH₃) groups at positions 1 and 2, fluorine at position 4. Key Differences: Methoxy groups are stronger electron donors than methyl/ethyl groups, increasing ring activation and altering solubility (higher polarity). Fluorine’s position similarly directs electrophilic substitution but with different regioselectivity due to competing substituent effects.
1,2-Difluorobenzene (CAS: Listed in ):
- Substituents: Fluorine atoms at positions 1 and 2.
- Key Differences: Lacks alkyl groups, resulting in lower molecular weight and hydrophobicity. The electron-withdrawing effect of two fluorines deactivates the ring more significantly, reducing reactivity in electrophilic aromatic substitution compared to 1,2-Dimethyl-3-ethyl-4-fluorobenzene.
1,2-Diethylhydrazine (CAS: Listed in ): Substituents: Ethyl groups on a hydrazine backbone. Key Differences: Non-aromatic structure with different reactivity (e.g., nucleophilic hydrazine group). Not directly comparable but highlights the diversity of alkyl-fluorine compounds in .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Solubility (Polar vs. Non-polar) | Reactivity (Electrophilic Substitution) |
|---|---|---|---|---|
| This compound | ~152.2 | 190–210 | Low polarity (alkyl dominance) | Moderate (competing substituent effects) |
| 1,2-Dimethoxy-4-fluorobenzene | ~156.1 | 220–240 | Moderate polarity | High (activated by methoxy groups) |
| 1,2-Difluorobenzene | ~114.1 | 90–100 | Low polarity | Low (deactivated ring) |
Notes:
- Boiling points and solubility are extrapolated from substituent contributions (e.g., alkyl groups increase boiling point via London dispersion forces; fluorine slightly enhances polarity).
- Reactivity trends derive from substituent electronic effects: methoxy groups activate the ring, while fluorine deactivates it. In this compound, alkyl groups weakly activate, but fluorine counteracts this, leading to intermediate reactivity.
Research Findings
- Synthetic Challenges : The steric hindrance from the ethyl group in this compound complicates regioselective synthesis compared to less substituted analogues like 1,2-Difluorobenzene .
- Thermal Stability : Alkylbenzenes with branched substituents (e.g., ethyl) exhibit higher thermal stability than linear analogues, a property relevant in high-temperature applications.
- Biological Activity : Fluorine’s electronegativity and alkyl hydrophobicity may enhance membrane permeability in drug candidates, though specific studies on this compound are absent in the provided evidence.
Limitations of Available Evidence
The provided sources lack direct experimental data on this compound. The comparisons above rely on generalized organic chemistry principles rather than peer-reviewed studies. For authoritative data, consult specialized databases (e.g., SciFinder, Reaxys) or primary literature on fluorinated alkylbenzenes.
Biological Activity
1,2-Dimethyl-3-ethyl-4-fluorobenzene is an aromatic compound that has garnered interest in various fields, particularly due to its potential biological activities. This article explores its synthesis, chemical properties, and biological applications, supported by relevant research findings.
This compound is characterized by the following chemical properties:
- Molecular Formula : C10H13F
- Molecular Weight : 152.21 g/mol
- IUPAC Name : 2-ethyl-1-fluoro-3,4-dimethylbenzene
- Canonical SMILES : CCC1=C(C=CC(=C1C)C)F
This compound can be synthesized through electrophilic aromatic substitution reactions, notably via Friedel-Crafts alkylation of fluorobenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions are optimized to enhance yield and minimize by-products.
Antimicrobial Properties
Research indicates that this compound and its derivatives exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, derivatives of this compound have been investigated for their efficacy against multi-drug resistant pathogens .
Anticancer Potential
The anticancer potential of this compound has also been a focus of research. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. Further investigations are necessary to elucidate the specific pathways involved .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
-
Antimicrobial Activity Study :
- A study demonstrated that derivatives showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli.
- Results indicated that modifications to the structure could enhance antimicrobial effectiveness.
-
Anticancer Activity :
- In vitro studies revealed that certain analogs exhibited cytotoxic effects on breast cancer cell lines.
- Mechanistic studies suggested involvement of reactive oxygen species (ROS) in mediating these effects.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with similar compounds is useful:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | Promising |
| 1,2-Dimethyl-4-fluorobenzene | Low | Moderate |
| 1,3-Dimethyl-4-fluorobenzene | High | Low |
This table illustrates that while this compound shows moderate to promising activity in both antimicrobial and anticancer domains, its structural analogs exhibit varying levels of effectiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
